5-(2,6-Difluorophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(2,6-Difluorophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 2-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2,6-difluorophenylboronic acid and 2-fluorobenzoic acid using a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
5-(2,6-Difluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its unique structural features.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-2-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism would involve interaction with specific molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2-Fluorobenzoic acid
- 2,6-Difluorophenylacetic acid
Uniqueness
5-(2,6-Difluorophenyl)-2-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-4-7(6-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXXFYWNFMLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689691 |
Source
|
Record name | 2',4,6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-19-6 |
Source
|
Record name | 2',4,6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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